Perfluoroisobutylene

Catalog No.
S582456
CAS No.
382-21-8
M.F
C4F8
M. Wt
200.03 g/mol
Availability
Inquiry
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Perfluoroisobutylene

CAS Number

382-21-8

Product Name

Perfluoroisobutylene

IUPAC Name

1,1,3,3,3-pentafluoro-2-(trifluoromethyl)prop-1-ene

Molecular Formula

C4F8

Molecular Weight

200.03 g/mol

InChI

InChI=1S/C4F8/c5-2(6)1(3(7,8)9)4(10,11)12

InChI Key

DAFIBNSJXIGBQB-UHFFFAOYSA-N

SMILES

C(=C(F)F)(C(F)(F)F)C(F)(F)F

solubility

Decomposes in wate

Synonyms

perfluoroisobutene, perfluoroisobutylene

Canonical SMILES

C(=C(F)F)(C(F)(F)F)C(F)(F)F

The exact mass of the compound Perfluoroisobutylene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes in water. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Perfluoroisobutylene (PFIB, CAS 382-21-8) is a gaseous C4 perfluoroalkene with the structure (CF3)2C=CF2. Its chemical behavior is dominated by the two geminal trifluoromethyl groups, which render the double bond extremely electron-deficient and highly susceptible to attack by a wide range of nucleophiles. [REFS-1, REFS-2] This pronounced electrophilicity distinguishes PFIB from many other fluoroalkenes and is the primary driver for its use as a specialized monomer and reactive intermediate in fluoropolymer synthesis and semiconductor processing. [3]

Direct substitution of Perfluoroisobutylene (PFIB) with other common fluoroalkenes like hexafluoropropene (HFP) or even its own structural isomers like octafluorocyclobutane (c-C4F8) is often unfeasible in practice. The unique steric and electronic profile imparted by the gem-bis(trifluoromethyl) group dictates distinct reaction pathways and kinetics. For instance, in cycloadditions, perfluorination is known to shift selectivity from [4+2] to [2+2] pathways compared to hydrocarbon analogs. [1] Similarly, in nucleophilic reactions, PFIB favors double vinylic substitution where HFP yields a mix of addition and single substitution products. [2] In plasma processes, different C4F8 isomers exhibit quantitatively different etch rates and polymer deposition characteristics, making them non-interchangeable for achieving specific process outcomes. [3]

Distinct Reaction Pathway in Nucleophilic Substitution vs. Hexafluoropropene (HFP)

In reactions with arylthiols (ArSH), Perfluoroisobutylene (PFIB) undergoes a facile double vinylic substitution to yield ketene thioacetal products, (CF3)2C=C(SAr)2. In contrast, Hexafluoropropene (HFP), a common in-class substitute, reacts with the same nucleophiles to give a mixture of an addition product (CF3CFHCF2SAr) and single vinyl substitution isomers (CF3CF=CFSAr). [1] This demonstrates a fundamental difference in reactivity, making PFIB the required precursor for direct synthesis of gem-dithio-substituted perfluoroalkenes.

Evidence DimensionReaction Product Structure
Target Compound DataForms geminal bis-thioether product: (CF3)2C=C(SAr)2
Comparator Or BaselineHexafluoropropene (HFP): Forms addition product (CF3CFHCF2SAr) and single substitution product (CF3CF=CFSAr)
Quantified DifferenceQualitatively different product distribution (double substitution vs. addition/single substitution)
ConditionsReaction with benzenethiol or 2-methoxybenzenethiol in acetonitrile with K2CO3 base.

This dictates the choice of starting material; only PFIB provides a direct route to the specific ketene thioacetal structure without requiring multiple steps.

Established Gaseous Precursor for the Nonafluoro-tert-butyl ((CF3)3C-) Anion

Historically, the generation of the synthetically valuable nonafluoro-tert-butyl ((CF3)3C-) carbanion relied heavily on the reaction of fluoride ions with Perfluoroisobutylene. [1] While effective, this route requires the handling of a highly toxic gas (PFIB, boiling point 7 °C). Newer methods have been developed using liquid precursors like 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) to generate the same anion, offering a significant advantage in material handling and safety. [1] The procurement decision between PFIB and alternative precursors thus represents a direct trade-off between leveraging established, gas-phase protocols and adopting newer, liquid-phase reagents with improved handling characteristics.

Evidence DimensionPrecursor Physical State & Handling
Target Compound DataGas at room temperature (Boiling Point: 7 °C)
Comparator Or Baseline1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF): Colorless liquid at room temperature
Quantified DifferenceGas vs. Liquid, implying significant differences in required handling infrastructure and safety protocols.
ConditionsGeneration of the (CF3)3C- anion via reaction with a fluoride source (e.g., CsF).

Buyers must weigh the process compatibility of gaseous PFIB against the significant operational and safety advantages of using a liquid alternative for generating this key synthetic building block.

High C/F Ratio for Enhanced Polymerization in High-Selectivity Plasma Etching

In dielectric plasma etching, gases with a high carbon-to-fluorine (C/F) ratio are used to form a fluorocarbon polymer film on silicon surfaces, which acts as an etch stop and enhances selectivity for SiO2. Perfluoroisobutylene (C4F8, C/F ratio = 0.5) offers a higher C/F ratio compared to benchmark gases like Tetrafluoromethane (CF4, C/F ratio = 0.25). [1] This higher ratio leads to greater polymer deposition, which is critical for protecting the underlying silicon during deep oxide etches. While other C4F8 isomers like octafluorocyclobutane (c-C4F8) are also used, different isomers produce quantitatively different etch rates, underscoring the need for process-specific gas selection. [2]

Evidence DimensionCarbon-to-Fluorine (C/F) Ratio
Target Compound Data0.50 (as C4F8)
Comparator Or BaselineTetrafluoromethane (CF4): 0.25; Hexafluoropropene (C3F6): 0.50; Hexafluoroethane (C2F6): 0.33
Quantified Difference2x higher C/F ratio than CF4
ConditionsInductively coupled plasma (ICP) for SiO2 etching.

Procuring PFIB or another C4F8 gas over lower C/F ratio alternatives like CF4 is a deliberate choice to increase polymer deposition for achieving high etch selectivity, a critical parameter in semiconductor fabrication.

Precursor for Specialty Ketene Thioacetals and Heterocycles

Where the target molecule requires a (CF3)2C=C< moiety functionalized with two sulfur nucleophiles, PFIB is a direct and efficient precursor. Its unique reactivity for double substitution, which is not observed with HFP, makes it the specific choice for this synthetic transformation. [1]

High-Selectivity Plasma Etching of Silicon Dioxide

In semiconductor fabrication processes requiring high selectivity for etching SiO2 over silicon or silicon nitride, PFIB serves as a C4F8 source gas. Its high C/F ratio promotes the formation of a protective fluorocarbon polymer film on non-oxide surfaces, a mechanism essential for anisotropic deep etching applications. [2]

Gas-Phase Generation of Nonafluoro-tert-butyl Intermediates

For established manufacturing processes designed around a gaseous reagent stream, PFIB remains a viable, though hazardous, starting material for producing the bulky, electron-withdrawing nonafluoro-tert-butyl group for incorporation into specialty chemicals and materials. [3]

Physical Description

COLOURLESS GAS.
Colorless, odorless gas at room temp. When heated to decomposition it emits toxic fumes of hydrogen fluoride.

Color/Form

Colorless gas
Gas at room temperature

XLogP3

3.2

Boiling Point

0.5 °C
7 °C
44.6°F

Vapor Density

6.3 (Air = 1)
6.3

Density

1.592 g/cu cm at 0 °C
1.6 g/l
1.592

LogP

log Kow = 3.03 (est)

Odor

Odorless

Melting Point

-130 °C
-202°F

UNII

1J9BGS6NTY

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Perfluoroisobutylene is a colorless, odorless gas. It is soluble in water. USE: Perfluoroisobutylene is used to make other chemicals and in making semiconductors. EXPOSURE: Workers that use or produce perfluoroisobutylene may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in fumes produced during burning of products containing perfluoroisobutylene, such as during a car fire. The general public may also be exposed to very small amounts through skin contact with products containing perfluoroisobutylene. If perfluoroisobutylene is released to the environment, it will be broken down in air. It is not expected to be broken down by light. It will move into air from dry soil. It is expected to move slowly through soil. It is not expected to build up in aquatic organisms because it breaks down rapidly in water. RISK: Perfluoroisobutylene is irritating to the eyes, skin, nose, throat and lungs. It is highly toxic following even brief inhalation exposures. Severe irritation of the lungs (wheezing, difficulty breathing, coughing up sputum, chest pain), a bluish tint to the skin, fluid build-up in the lung, and death can occur in humans that breath high concentrations of perfluoroisobutylene vapors. In addition to lung damage, changes in the blood and damage to the kidney and liver have been observed in some laboratory animals that breathed non-lethal concentrations of perfluoroisobutylene over time. Data on the potential for perfluoroisobutylene to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for perfluoroisobutylene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

1740 mm Hg at 25 °C
1740 mmHg

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

382-21-8

Wikipedia

Perfluoroisobutylene

Methods of Manufacturing

Synthesis: hydrogen fluoride and polytetrafluoroethylene (PTFE)
Fluoroolefins are produced by dehalogenation of chlorofluoro-, bromofluoro-, or iodofluoroalkanes with zinc and alcohol, by dehydrohalogenation of hydrogen-containing haloalkanes with alcoholic alkali, or by heating. Other common methods include addition of hydrogen halides to alkynes, decarboxylation of fluorocarboxylic acid salts, and pyrolysis of fluorohydrocarbons. /Fluoroolefins/

General Manufacturing Information

PFIB is formed as a by-product in tetrafluoroethylene production and during the thermal degradation of polytetrafluoroethylene at approximately 425 °C.

Analytic Laboratory Methods

The reactivity of phosgene and perfluoroisobutylene (PFIB) towards 1,2-bis-nucleophiles was exploited to allow determination of these gases in air samples. 2-Aminothiophenol (ATP), 3,4-dimercaptotoluene (DMT) and 2-hydroxymethylpiperidine (HMP) were evaluated as bis-nucleophiles capable of forming thermally-stable derivatives with phosgene and PFIB when loaded with triethylamine onto Tenax TA. Experimental design was used to optimize thermal desorption conditions. Detection limits in the low ngm(-3) range were observed for the five derivatives investigated.

Interactions

Perfluoroisobutene, a pyrolysis product of polyetrafluoroethene may cause pulmonary edema and death when inhaled. Oral N-acetylcysteine has shown protection against inhalation of perfluoroisobutene... . Protection against the lethal effects of inhaled perfluoroisobutene has been shown when N-acetylcysteine has been orally administered 4, 6 or 8 hr before gas exposure. Plasma levels of cysteine, glutathione and N-acetylcysteine were increased for up to 7 hr following oral administration of Nac. N-acetylcysteine was not detected in the bronchioalveolar lavage fluid following oral administration. Duration of protection in vivo has been related to the duration of increased thiol levels in the plasma.

Dates

Last modified: 07-20-2023

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